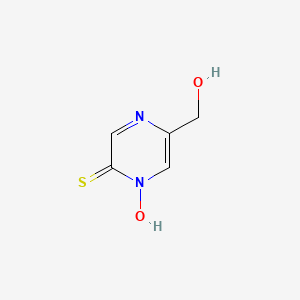
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione is an organic compound belonging to the pyrazine family. This compound is characterized by the presence of a hydroxyl group and a hydroxymethyl group attached to the pyrazine ring, along with a thione group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the hydroxyl, hydroxymethyl, and thione groups. One common method involves the use of pyrazine-2-thiol as a starting material, which is then subjected to hydroxylation and hydroxymethylation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and production rates.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl derivatives, while reduction of the thione group can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, in the case of its antimicrobial activity, the compound forms stable complexes with metal ions like copper (Cu²⁺), which can then be transported into microbial cells. Inside the cells, the complex undergoes metabolic transformation, releasing free copper ions that disrupt cellular processes and lead to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2(1H)-pyridinone: Another hydroxylated heterocyclic compound with similar chelating properties.
1-Hydroxy-3-methylpyrazine-2(1H)-thione: A derivative with a methyl group instead of a hydroxymethyl group.
Uniqueness
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in applications requiring strong chelation and antimicrobial properties.
Eigenschaften
CAS-Nummer |
72788-80-8 |
|---|---|
Molekularformel |
C5H6N2O2S |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
1-hydroxy-5-(hydroxymethyl)pyrazine-2-thione |
InChI |
InChI=1S/C5H6N2O2S/c8-3-4-2-7(9)5(10)1-6-4/h1-2,8-9H,3H2 |
InChI-Schlüssel |
CUFLVNXHNZHUMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=S)N1O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


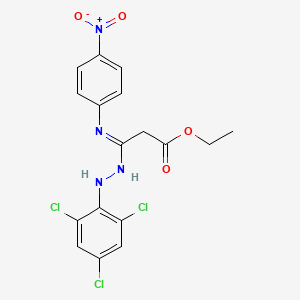


![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)

![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
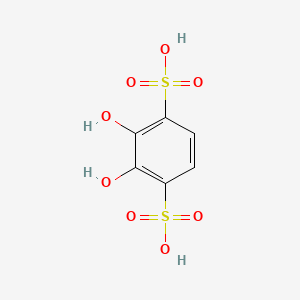
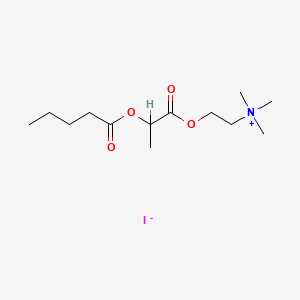
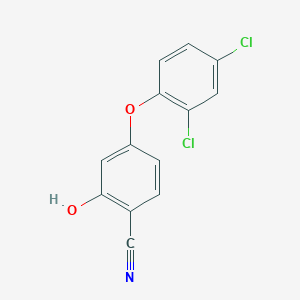
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)

![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

